molecular formula C17H17N5O3S B11478311 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide

Cat. No.: B11478311
M. Wt: 371.4 g/mol
InChI Key: HXSXTYFLRPBTBJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Methoxylation: Introduction of methoxy groups can be done using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.

    Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide would depend on its specific target in biological systems. Generally, it could interact with enzymes or receptors, modulating their activity. The tetrazole ring and other functional groups could play a role in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(prop-2-en-1-yl)phenol: Another methoxy-substituted compound with different functional groups.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar methoxy and sulfonamide groups.

Uniqueness

2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide is unique due to the presence of the tetrazole ring, which is not commonly found in many compounds. This ring can impart unique chemical and biological properties, making the compound a valuable tool in research and development.

Properties

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

IUPAC Name

2-methoxy-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]-4-methylsulfanylbenzamide

InChI

InChI=1S/C17H17N5O3S/c1-24-15-9-12(26-3)5-6-13(15)17(23)19-14-7-4-11(8-16(14)25-2)22-10-18-20-21-22/h4-10H,1-3H3,(H,19,23)

InChI Key

HXSXTYFLRPBTBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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